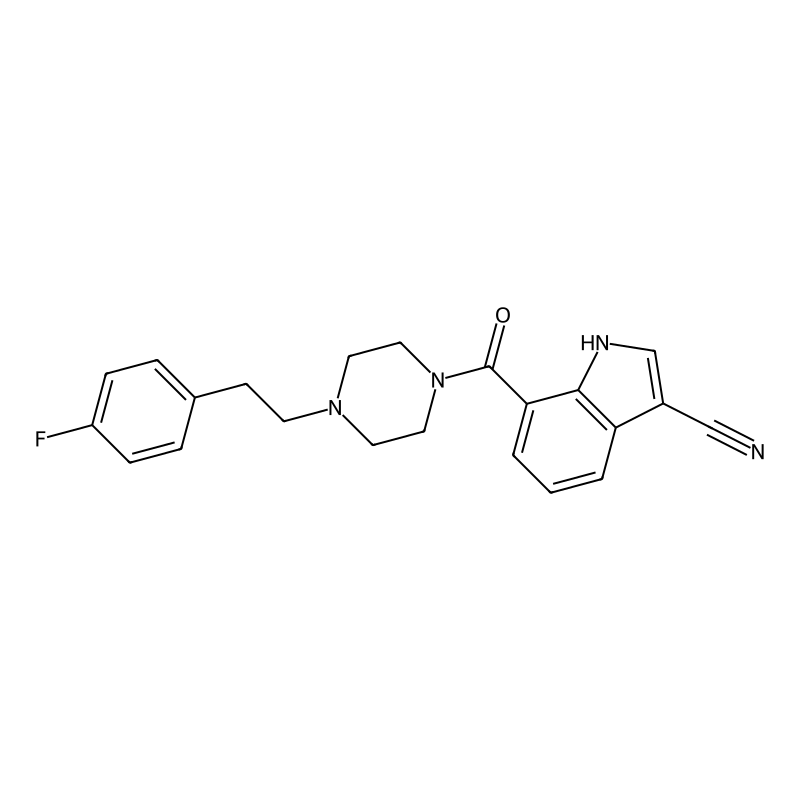

Pruvanserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pruvanserin has been used in trials studying the treatment of Sleep Initiation and Maintenance Disorders.

PRUVANSERIN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Pruvanserin is a selective antagonist of the serotonin 5-HT2A receptor, a key target in neuroscience research. It is primarily utilized in preclinical studies investigating neuropsychiatric disorders, sleep regulation, and sensory processing. Its value proposition in a procurement context is defined by its high binding affinity for the 5-HT2A receptor and a pharmacodynamic profile that demonstrates sustained target engagement in the central nervous system. This guide provides evidence to inform the selection of Pruvanserin over common in-class substitutes or alternative salt forms for specific research applications.

References

- [1] Mamo, D., Sedman, E., Tillner, J., Sellers, E. M., Romach, M. K., & Kapur, S. (2004). EMD 281014, a specific and potent 5HT2 antagonist in humans: a dose-finding PET study. Neuropsychopharmacology, 29(9), 1746-1752.

- [2] PubChem Compound Summary for CID 6433122, Pruvanserin. National Center for Biotechnology Information.

While other 5-HT2A antagonists are available, they are not functionally interchangeable with Pruvanserin for many experimental designs. Common substitutes like Ketanserin exhibit significant affinity for other receptors, such as α1-adrenergic and H1 histamine receptors, which can introduce confounding variables and complicate data interpretation. Furthermore, alternative compounds such as Pimavanserin possess vastly different pharmacokinetic profiles, including an active metabolite with an exceptionally long half-life (~200 hours), which may be unsuitable for studies requiring defined treatment periods or faster washout. Even the choice between Pruvanserin free base (this product) and its hydrochloride salt is a critical procurement decision, as it directly impacts solubility and the feasibility of preparing high-concentration stock solutions for in vitro assays.

References

- [1] Leysen, J. E., Gommeren, W., Van Gompel, P., Wynants, J., Janssen, P. F., & Laduron, P. M. (1985). Receptor-binding properties in vitro and in vivo of ritanserin: a very potent and long-acting serotonin-S2 antagonist. Molecular pharmacology, 27(6), 600-611.

- [2] Stahl, S. M. (2016). Mechanism of action of pimavanserin: a novel antipsychotic for Parkinson’s disease psychosis. CNS spectrums, 21(3), 205-209.

High Selectivity Profile Minimizes Off-Target Confounding Variables

Pruvanserin demonstrates high affinity and selectivity for the 5-HT2A receptor, with an IC50 of 0.35 nM for the human receptor. This is critical when compared to less selective, classic antagonists like Ketanserin, which also binds with high affinity to H1 histamine receptors (Ki = 2 nM) and α1-adrenergic receptors (Ki ≈ 40 nM). The use of Pruvanserin allows for more precise attribution of experimental outcomes to 5-HT2A receptor blockade, reducing the risk of misinterpreting data due to unintended activity at other signaling pathways.

| Evidence Dimension | Receptor Antagonist Activity |

| Target Compound Data | IC50 = 0.35 nM (Human 5-HT2A) |

| Comparator Or Baseline | Ketanserin: Ki = 2-3 nM (5-HT2A), 2 nM (H1), ~40 nM (α1-adrenergic) |

| Quantified Difference | High selectivity for 5-HT2A vs. significant multi-receptor activity for Ketanserin. |

| Conditions | In vitro radioligand binding assays. |

This selectivity is crucial for researchers needing to isolate the specific role of 5-HT2A signaling without the confounding effects of adrenergic or histaminergic system modulation.

Superior DMSO Solubility of Free Base Form for High-Concentration Stock Solutions

The free base form of Pruvanserin (CAS 443144-26-1) offers a significant handling and formulation advantage over its hydrochloride salt. Pruvanserin free base is soluble in DMSO at concentrations of 100 mg/mL or greater (≥265 mM). In contrast, the hydrochloride salt form is reported to have a much lower solubility in DMSO, at less than 41.29 mg/mL. This >2.4-fold higher solubility is a key procurement differentiator for preparing concentrated stock solutions required for high-throughput screening (HTS) or extensive dose-response studies, minimizing solvent volume and avoiding precipitation.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | ≥100 mg/mL (Pruvanserin free base) |

| Comparator Or Baseline | <41.29 mg/mL (Pruvanserin hydrochloride) |

| Quantified Difference | >2.4-fold higher solubility for the free base form. |

| Conditions | Solubility testing in Dimethyl sulfoxide (DMSO) at room temperature. |

For in vitro applications, procuring the highly soluble free base enables the preparation of stable, high-concentration stock solutions, simplifying serial dilutions and reducing the amount of solvent introduced into cell cultures or assays.

Sustained Brain Receptor Occupancy Decoupled from Plasma Half-Life

A key differentiator for in vivo study design is Pruvanserin's unique pharmacodynamic profile. While its mean plasma elimination half-life is relatively short at approximately 9 hours, its occupancy of 5-HT2A receptors in the brain is sustained, with a half-life of about 24 hours. This dissociation between systemic clearance and central target engagement allows for prolonged and stable receptor blockade in the brain from a single dose. This contrasts with compounds like Pimavanserin, which has a very long plasma half-life of ~57 hours plus an active metabolite with a ~200-hour half-life, making it difficult to perform studies with washout periods or to quickly reverse its effects.

| Evidence Dimension | Pharmacokinetic vs. Pharmacodynamic Half-Life |

| Target Compound Data | Plasma t1/2: ~9 hours; Brain Receptor Occupancy t1/2: ~24 hours |

| Comparator Or Baseline | Pimavanserin: Plasma t1/2: ~57 hours (parent) + ~200 hours (active metabolite) |

| Quantified Difference | Pruvanserin offers sustained central action with faster systemic clearance, unlike the prolonged systemic exposure of Pimavanserin. |

| Conditions | Human PET imaging studies (Pruvanserin); Human pharmacokinetic studies (Pimavanserin). |

This profile makes Pruvanserin an advantageous tool for in vivo experiments needing sustained CNS effects without the complications of long-term systemic drug accumulation, allowing for more controlled experimental timelines.

Behavioral Studies Requiring Sustained and Selective 5-HT2A Blockade

For in vivo behavioral pharmacology, Pruvanserin is the right choice when the experimental goal is to assess the effects of prolonged, selective 5-HT2A antagonism. Its sustained brain receptor occupancy allows for stable target engagement throughout the testing period with convenient dosing schedules, while its high selectivity minimizes the risk of off-target effects from α1-adrenergic or H1 receptor modulation that could confound behavioral readouts.

High-Throughput and High-Concentration In Vitro Assays

In assay development and screening, the high DMSO solubility of Pruvanserin free base is a direct procurement advantage. It enables the creation of highly concentrated, non-precipitating stock solutions, which is essential for automated liquid handling systems in HTS and for constructing full dose-response curves without being limited by compound solubility or excessive solvent concentrations in the assay.

Pharmacological Studies Dissociating Central vs. Peripheral Effects

Researchers investigating the specific CNS-mediated consequences of 5-HT2A blockade can leverage Pruvanserin's distinct PK/PD profile. The significant difference between its shorter plasma half-life and longer brain receptor occupancy provides a unique experimental window to study central effects at time points when systemic drug concentrations are substantially lower, aiding in the differentiation of central versus peripheral mechanisms of action.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4